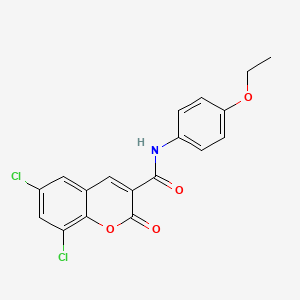6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC16290133
Molecular Formula: C18H13Cl2NO4
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H13Cl2NO4 |
|---|---|
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H13Cl2NO4/c1-2-24-13-5-3-12(4-6-13)21-17(22)14-8-10-7-11(19)9-15(20)16(10)25-18(14)23/h3-9H,2H2,1H3,(H,21,22) |
| Standard InChI Key | XHJIFQMYMVJGDU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |
Introduction
6,8-Dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. It features a chromene core substituted with two chlorine atoms at positions 6 and 8, an ethoxyphenyl group, and a carboxamide functional group. The molecular formula for this compound is not explicitly provided in the available literature, but it has a molecular weight of approximately 353.19 g/mol.
Synthesis and Chemical Reactions
The synthesis of 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, utilizing common reagents such as sodium methoxide for nucleophilic substitution, sodium borohydride for reduction reactions, and potassium permanganate for oxidation processes. The reaction conditions are generally mild, allowing for selective transformations without significant by-products.
| Reagent | Reaction Type | Purpose |
|---|---|---|
| Sodium Methoxide | Nucleophilic Substitution | Facilitates the introduction of specific functional groups. |
| Sodium Borohydride | Reduction | Reduces certain functional groups to achieve the desired structure. |
| Potassium Permanganate | Oxidation | Oxidizes specific parts of the molecule to form the chromene core. |
Biological Activities and Potential Therapeutic Applications
Research indicates that 6,8-dichloro-N-(4-ethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide may possess various biological activities, particularly in the fields of anticancer and antimicrobial properties. The positions of the chlorine atoms at the 6 and 8 positions are critical for its biological activity.
| Biological Activity | Potential Application |
|---|---|
| Anticancer Properties | Potential therapeutic agent against cancer. |
| Antimicrobial Properties | Potential therapeutic agent against bacterial infections. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume